molecular formula C10H13Cl2N B1464742 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 64603-76-5

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B1464742
CAS No.: 64603-76-5
M. Wt: 218.12 g/mol
InChI Key: MWQLDKCAEXIOAI-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C10H13Cl2N It is a derivative of tetrahydronaphthalene, featuring a chlorine atom at the 6th position and an amine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination The chlorination step can be achieved using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the 6th position

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is typically purified through crystallization or distillation to achieve the desired purity levels.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amine group to a more reduced form, such as an alkylamine.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alkylamine derivatives.

    Substitution: Formation of substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

6-Chloro-1,2,3,4-tetra

Properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQLDKCAEXIOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696267
Record name 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64603-76-5
Record name 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Reactant of Route 6
6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

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